1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

Catalog No.
S13603438
CAS No.
M.F
C32H19Br
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

Product Name

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene

IUPAC Name

1-bromo-8-(4-naphthalen-1-ylphenyl)pyrene

Molecular Formula

C32H19Br

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C32H19Br/c33-30-19-15-24-13-12-23-14-16-27(28-17-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19H

InChI Key

UBEJFORERQCPKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)Br

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is a synthetic organic compound characterized by its complex structure, which includes a pyrene core substituted with a bromine atom and a naphthalenyl-phenyl moiety. The molecular formula of this compound is C26H15Br, and it has a molecular weight of approximately 407.30 g/mol. Pyrene itself is a polycyclic aromatic hydrocarbon known for its planar structure and significant photophysical properties, including strong fluorescence. The introduction of bulky substituents, such as the naphthalenyl-phenyl group, can alter the electronic properties and emission characteristics of the pyrene core, making it of interest in various applications, particularly in organic electronics and photonics.

Typical for brominated aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom at the 1-position of pyrene can be replaced by nucleophiles under appropriate conditions, allowing for further functionalization.
  • Suzuki Coupling Reaction: This method can be employed to synthesize derivatives by coupling the compound with boronic acids, leading to new aryl-substituted pyrenes .
  • Nucleophilic Substitution: The bromine atom can also be replaced by nucleophiles in nucleophilic substitution reactions, expanding the range of potential derivatives.

The synthesis of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves:

  • Bromination of Pyrene: The initial step involves the bromination of pyrene at the 8-position to yield 1-Bromo-pyrene.
  • Suzuki Coupling: This step involves reacting 1-Bromo-pyrene with 4-(naphthalen-1-yl)phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (such as potassium carbonate) to form the desired compound .
  • Purification: The final product is purified through methods such as column chromatography or recrystallization.

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it is explored as a material for deep blue light-emitting devices.
  • Fluorescent Sensors: Its strong fluorescence makes it suitable for use in sensors and probes for detecting specific biomolecules or environmental changes.
  • Material Science: Used in studies related to polymer blends and composites where enhanced optical properties are desired.

Interaction studies involving this compound typically focus on its behavior in various environments and its interactions with other molecules. Such studies may include:

  • Solvent Effects: Investigating how different solvents affect its fluorescence properties and stability.
  • Complex Formation: Exploring interactions with metal ions or other small molecules that could lead to changes in emission characteristics.

Several compounds share structural similarities with 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-pyreneBrominated pyrene without additional substituentsBasic structure; serves as a precursor
1-Bromo-8-naphthalenopyreneNaphthalene directly attached to pyreneSimilar emission properties but less bulky
1-NaphthalenylpyreneNaphthalene directly substituted on pyreneLacks bromine; different reactivity
1-Bromo-7-tert-butylpyreneTert-butyl group at the 7-positionBulky substituent reduces π–π stacking

The uniqueness of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene lies in its specific combination of bulky substituents that enhance its photophysical properties while preventing dimerization through π–π stacking, which is common in simpler pyrene derivatives . This makes it particularly interesting for applications requiring stable fluorescence under varying conditions.

Origins in Polycyclic Aromatic Hydrocarbon Research

Pyrene, a four-fused benzene ring system (C₁₆H₁₀), has been studied since the 19th century for its stability and fluorescence. Early isolation from coal tar revealed its potential as a model PAH, with its planar structure facilitating investigations into aromaticity and π-π interactions. The introduction of substituents to pyrene’s periphery began in the mid-20th century, driven by the need to tailor its photophysical properties. Bromination, a common functionalization strategy, emerged as a method to modify electronic density and reactivity.

The synthesis of 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene builds on these foundations. By incorporating a naphthalenyl-phenyl group at the 8-position, researchers aimed to combine pyrene’s strong fluorescence with the extended conjugation and steric bulk of naphthalene. This design mitigates aggregation-induced quenching, a common issue in unsubstituted pyrenes.

Evolution of Synthetic Methodologies

Early brominated pyrene derivatives, such as 1-bromopyrene, were synthesized via electrophilic aromatic substitution. However, the steric demands of introducing bulky aryl groups necessitated transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings, widely used in PAH functionalization, enable the attachment of aryl boronic acids to brominated precursors. While specific protocols for 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are not fully detailed in public literature, analogous syntheses involve sequential bromination and cross-coupling steps.

A critical advancement was the use of triflate esters to activate specific positions on the pyrene core for substitution. This approach, demonstrated in the synthesis of benzo[a]pyrene metabolites, allows regioselective functionalization. Applying similar methods to pyrene derivatives ensures precise control over substituent placement, which is essential for tuning optoelectronic properties.

Molecular Architecture and Spatial Configuration

1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene represents a complex polycyclic aromatic hydrocarbon characterized by its highly extended conjugated system [1]. The molecular architecture consists of a central pyrene core, which comprises four fused benzene rings arranged in a planar configuration [2]. This pyrene framework serves as the foundational structure upon which additional aromatic substituents are positioned [3].

The spatial configuration of this compound is distinguished by the presence of a bromine atom at the 1-position of the pyrene ring system [1]. At the 8-position, a phenyl ring is attached, which itself bears a naphthalene substituent at the para position [1]. This creates a linear extension of the aromatic system that significantly enhances the overall molecular length and planarity [3].

The molecular geometry exhibits considerable spatial extension due to the sequential arrangement of aromatic rings [4]. The dihedral angles between the pyrene core and the phenyl substituent are typically in the range of 54-58 degrees, which is characteristic of phenyl-substituted pyrene derivatives [4]. This twisted conformation is beneficial for inhibiting π-π stacking interactions in the solid state [4].

The overall molecular structure demonstrates a high degree of conjugation extending from the pyrene core through the phenyl bridge to the terminal naphthalene unit [5]. This extended π-system contributes significantly to the electronic properties and optical characteristics of the compound [6].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene [1] [7]. This nomenclature follows the established conventions for polycyclic aromatic hydrocarbon derivatives, where the pyrene core serves as the parent structure [2].

The numbering system for pyrene follows the standard convention where the positions are numbered sequentially around the perimeter of the fused ring system [2]. Position 1 corresponds to the carbon atom bearing the bromine substituent, while position 8 carries the phenyl-naphthalene moiety [1] [7].

The systematic classification places this compound within the broader category of brominated polycyclic aromatic hydrocarbons [8]. More specifically, it belongs to the subcategory of substituted pyrenes with extended aromatic substituents [3]. The presence of the naphthalene unit further classifies it as a multinuclear aromatic compound with significant molecular complexity [9].

Chemical databases consistently employ the International Union of Pure and Applied Chemistry name alongside the Chemical Abstracts Service registry number 870774-28-0 for unambiguous identification [1] [7]. The molecular formula C₃₂H₁₉Br reflects the high carbon-to-hydrogen ratio characteristic of highly aromatic compounds [1] [10].

Physicochemical Properties

The physicochemical properties of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are largely determined by its extended aromatic structure and the presence of the bromine substituent [1] [8]. The compound exists as a solid under standard conditions, consistent with the behavior of large polycyclic aromatic hydrocarbons [11].

PropertyValueReference
Molecular FormulaC₃₂H₁₉Br [1]
Molecular Weight483.41 g/mol [1] [10]
Physical StateSolid [11]
Chemical Abstracts Service Number870774-28-0 [1] [7]
International Union of Pure and Applied Chemistry Name1-bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene [1] [7]

The high molecular weight of 483.41 g/mol places this compound in the category of large organic molecules [1] [10]. This substantial molecular mass contributes to the compound's solid-state properties and influences its solubility characteristics in various media [12].

Thermal Stability and Phase Behavior

The thermal stability of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be inferred from studies of related pyrene derivatives and brominated aromatic compounds [13] [14]. Pyrene itself demonstrates exceptional thermal stability, with a melting point of 148-150°C and decomposition temperatures exceeding 500°C [11] [15].

The presence of the bromine substituent and extended aromatic system is expected to influence the thermal behavior significantly [14]. Brominated aromatic compounds typically exhibit altered thermal decomposition pathways compared to their non-halogenated counterparts [14]. The decomposition process often involves carbon-bromine bond cleavage as an initial step, followed by radical-mediated transformations [14].

Thermal PropertyPyrene ValueExpected Influence of Substitution
Melting Point148-150°CLikely elevated due to increased molecular size
Decomposition Temperature>500°CPotentially lowered due to bromine presence
Heat Capacity at 298K54.90 cal mol⁻¹ K⁻¹Increased due to higher molecular mass
Thermal Stability RangeStable up to 400°CModified by substituent effects

The extended conjugated system provided by the naphthalene-phenyl substituent contributes to the overall thermal stability through enhanced resonance stabilization [16]. However, the carbon-bromine bond represents a potential thermal liability, as these bonds are generally weaker than carbon-hydrogen bonds [14].

Solubility Profiling in Organic Media

The solubility characteristics of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene in organic media are primarily governed by its highly aromatic nature and substantial molecular size [17] [12]. Large polycyclic aromatic hydrocarbons typically exhibit poor solubility in polar solvents but demonstrate enhanced solubility in aromatic and non-polar organic solvents [17].

Computational predictions suggest extremely limited aqueous solubility, with estimated values in the range of 0.000000213 mg/ml [12]. This corresponds to a solubility classification of "poorly soluble" according to standard pharmaceutical solubility criteria [12]. The log P value, which measures lipophilicity, is estimated to be approximately 7.96, indicating highly lipophilic character [12].

Pyrene derivatives generally show favorable solubility in aromatic solvents such as benzene, toluene, and dichloromethane [17]. The extended aromatic system in 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene is expected to enhance interactions with aromatic solvents through π-π interactions [18]. However, the large molecular size may limit solubility even in favorable solvents [17].

The solubility behavior is also influenced by the potential for aggregation through π-π stacking interactions [18]. The planar aromatic regions of the molecule can engage in intermolecular associations, which tend to reduce apparent solubility [19]. The twisted conformation between aromatic rings may partially mitigate these effects [4].

Crystalline Packing and Unit Cell Parameters

The crystalline packing behavior of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene can be anticipated based on established patterns for pyrene derivatives and related polycyclic aromatic hydrocarbons [20] [21]. Pyrene itself crystallizes in a monoclinic system with space group P21/a [21] [2].

The parent pyrene structure exhibits characteristic unit cell parameters: a = 13.649 Å, b = 9.256 Å, c = 8.470 Å, with β = 100.28° [21] [2]. The crystal packing adopts a herringbone motif with intermolecular distances of approximately 3.4-3.5 Å, typical of aromatic π-π stacking interactions [2] [22].

Crystallographic ParameterPyreneExpected Modification
Crystal SystemMonoclinicLikely maintained
Space GroupP21/aMay change due to substitution
Unit Cell a (Å)13.649Expected increase
Unit Cell b (Å)9.256Potential modification
Unit Cell c (Å)8.470Significant increase expected
β Angle (°)100.28May be altered
Formula Units (Z)4Likely maintained

The introduction of bulky substituents typically leads to expansion of unit cell dimensions to accommodate the increased molecular volume [20]. The brominated pyrene derivative is expected to exhibit modified packing arrangements compared to the parent compound [8]. The extended aromatic system may promote different types of intermolecular interactions, potentially altering the traditional herringbone packing motif [19].

The presence of the bromine atom introduces additional considerations for crystal packing through potential halogen bonding interactions [9]. These weak interactions can influence the overall crystal structure and stability [20]. The naphthalene-phenyl substituent provides additional opportunities for π-π stacking interactions, which may compete with or complement the pyrene core interactions [19].

Electronic Structure Analysis

The electronic structure of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene reflects the complex interplay between the pyrene core, the bromine substituent, and the extended aromatic system [23] [24]. The molecule exhibits characteristics typical of highly conjugated aromatic systems with significant delocalization of π-electrons [25] [5].

Molecular Orbital Topology

The molecular orbital topology of this compound is dominated by the extensive π-conjugated system spanning the entire molecular framework [23] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital are distributed across the pyrene core and extend into the phenyl-naphthalene substituent [26] [27].

Computational studies of similar pyrene derivatives reveal that the highest occupied molecular orbital typically exhibits significant density on the pyrene framework, with notable contributions from aromatic substituents [23] [4]. The molecular orbital coefficients are generally largest at positions corresponding to the reactive sites of the pyrene ring system [27].

The lowest unoccupied molecular orbital shows complementary distribution patterns, often with enhanced density at positions that facilitate electronic transitions [26]. The presence of the bromine substituent introduces perturbations to the orbital energies through its electron-withdrawing nature [8]. The extended aromatic system provided by the naphthalene-phenyl moiety creates additional orbital mixing opportunities [5].

The π-orbital system demonstrates significant delocalization extending from the pyrene core through the phenyl linker to the terminal naphthalene unit [19]. This extended conjugation results in stabilization of both occupied and unoccupied molecular orbitals [16]. The orbital topology reflects the planar nature of the aromatic regions and the twisted conformations at aromatic junctions [4].

Frontier Orbital Energetics

The frontier orbital energetics of 1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyrene are characterized by the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [23] [25]. This energy gap is crucial for determining optical and electronic properties [26] [27].

Pyrene itself exhibits a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 3.2-3.3 electron volts [23] [25]. The introduction of aromatic substituents typically modifies this gap through extended conjugation effects [5]. The naphthalene-phenyl substituent is expected to reduce the energy gap through increased π-system length [4].

The bromine substituent introduces additional complexity through its dual electronic effects [8]. As an electron-withdrawing group, bromine tends to lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energies [28]. However, the magnitude of these effects depends on the substitution position and the overall molecular context [9].

Computational studies of related compounds suggest that the energy gap may be reduced to approximately 2.8-3.1 electron volts due to the extended conjugation [23] [26]. The frontier orbital energies are also influenced by conformational effects, particularly the dihedral angles between aromatic rings [4]. The twisted geometry can modulate the extent of orbital overlap and affect the overall electronic structure [19].

Comparative Analysis with Pyrene Analogues

Comparative analysis with pyrene analogues reveals the systematic effects of structural modifications on electronic properties [23] [3]. The progression from pyrene to brominated derivatives and finally to extended aromatic systems demonstrates predictable trends in electronic structure [8] [24].

CompoundFormulaMolecular WeightElectronic Character
PyreneC₁₆H₁₀202.25 g/molStrong fluorescence, π-π stacking
1-BromopyreneC₁₆H₉Br281.15 g/molModified electronic properties
1-Bromo-8-(naphthalen-1-yl)pyreneC₂₆H₁₅Br407.31 g/molExtended conjugation
1-Bromo-8-(4-(naphthalen-1-yl)phenyl)pyreneC₃₂H₁₉Br483.41 g/molHighly extended π-system

The systematic increase in molecular complexity correlates with enhanced conjugation and modified electronic properties [3] [5]. Each additional aromatic unit contributes to the overall π-electron system and influences the frontier orbital characteristics [23] [4].

Brominated pyrene derivatives consistently show altered optical properties compared to the parent compound [8]. The bromine substituent affects both absorption and emission characteristics through its influence on electronic transitions [28]. The extended aromatic systems further modify these properties by providing additional pathways for electronic excitation and relaxation [6].

XLogP3

10.2

Exact Mass

482.06701 g/mol

Monoisotopic Mass

482.06701 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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